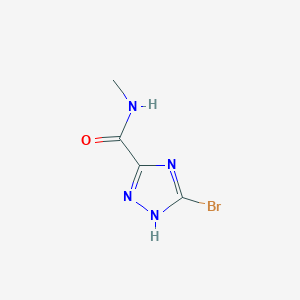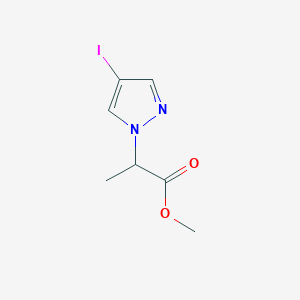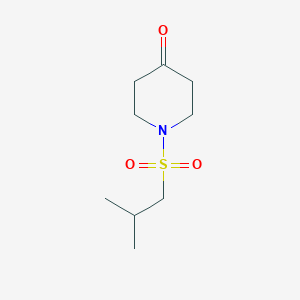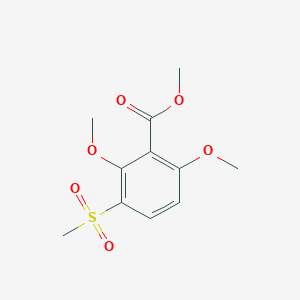
3-bromo-N-metil-1H-1,2,4-triazol-5-carboxamida
Descripción general
Descripción
3-Bromo-1-methyl-1H-1,2,4-triazole is a halogenated heterocycle . It has the empirical formula C3H4BrN3 and a molecular weight of 161.99 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is Cn1cnc(Br)n1 . The InChI key is KWGLUDZPAMFWJZ-UHFFFAOYSA-N . These representations provide a way to describe the structure of the molecule in a standard format.Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-1,2,4-triazole is a solid substance . Its molecular weight is 161.99 . The compound’s empirical formula is C3H4BrN3 .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles, incluidos los derivados como la 3-bromo-N-metil-1H-1,2,4-triazol-5-carboxamida, se utilizan a menudo en el descubrimiento de fármacos debido a su versatilidad y presencia en muchos productos farmacéuticos .
Síntesis orgánica
Estos compuestos sirven como intermediarios clave en la síntesis orgánica, ayudando en la construcción de moléculas complejas .
Química de polímeros
En la química de polímeros, los triazoles se pueden utilizar para modificar polímeros o crear nuevas estructuras poliméricas con propiedades mejoradas .
Química supramolecular
Los triazoles se utilizan en la química supramolecular para diseñar nuevos materiales y estudiar interacciones no covalentes .
Bioconjugación
Se emplean en técnicas de bioconjugación para unir biomoléculas a diversos sustratos o entre sí .
Imágenes fluorescentes
Los triazoles se pueden incorporar en sondas fluorescentes para aplicaciones de imágenes en sistemas biológicos .
Ciencia de materiales
Debido a su estabilidad y propiedades únicas, los triazoles encuentran aplicaciones en la ciencia de materiales para desarrollar nuevos materiales .
Actividad antimicrobiana
Específicamente, los 1,2,4-triazoles se han estudiado por sus propiedades antibacterianas y su posible uso como agentes antibacterianos .
Safety and Hazards
This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mecanismo De Acción
Mode of Action
It’s known that triazole derivatives can interact with various enzymes and receptors in the body, which could potentially lead to therapeutic effects .
Biochemical Pathways
It’s worth noting that triazole compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
It’s known that triazole derivatives can have a wide range of biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Análisis Bioquímico
Biochemical Properties
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s bromine atom allows it to form strong interactions with the active sites of these enzymes, leading to inhibition of their activity . Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can interact with proteins involved in DNA replication and repair, further influencing cellular processes.
Cellular Effects
The effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, leading to reduced cellular viability. Furthermore, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can modulate metabolic pathways, resulting in changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . This binding is facilitated by the presence of the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can influence the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation.
Transport and Distribution
Within cells and tissues, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and subsequently distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, with higher concentrations observed in organelles such as the mitochondria and nucleus.
Subcellular Localization
The subcellular localization of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and energy production. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Propiedades
IUPAC Name |
5-bromo-N-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVOVDZGTQSTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531380.png)



![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531386.png)
![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)

![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)
![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)